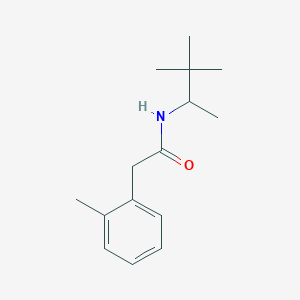
2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide, also known as tianeptine, is a pharmaceutical compound that has gained attention due to its potential therapeutic effects. Tianeptine was first discovered in the 1960s and has since been used as an antidepressant in several countries.
作用機序
Tianeptine's mechanism of action is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain. Tianeptine has been shown to increase the uptake of serotonin in the brain, which may contribute to its antidepressant effects. Additionally, 2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide has been shown to modulate the activity of glutamate receptors, which may play a role in its anxiolytic effects.
Biochemical and Physiological Effects
Tianeptine has been shown to have several biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. Additionally, this compound has been shown to reduce the levels of corticosterone, which is a stress hormone that can contribute to the development of depression and anxiety.
実験室実験の利点と制限
Tianeptine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of antidepressants and anxiolytics. Additionally, 2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide has been shown to have low toxicity and few side effects in animal studies.
However, there are also limitations to using this compound in lab experiments. Tianeptine has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have a biphasic dose-response curve, which means that its effects can vary depending on the dose used.
将来の方向性
There are several future directions for research on 2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide. One area of interest is the potential use of this compound in the treatment of PTSD. Several studies have shown that this compound can reduce symptoms of PTSD in animal models, and there is growing interest in studying its potential therapeutic effects in humans.
Another area of interest is the potential use of this compound in the treatment of opioid addiction. Tianeptine has been shown to reduce the symptoms of opioid withdrawal in animal studies, and there is growing interest in studying its potential use as a treatment for opioid addiction in humans.
Conclusion
In conclusion, this compound is a well-studied compound with potential therapeutic effects for depression, anxiety, and PTSD. Its mechanism of action is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain. Tianeptine has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for research on this compound, including its potential use in the treatment of PTSD and opioid addiction.
合成法
Tianeptine can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of 2-bromo-4-methylacetophenone with 2-methylbenzylamine to form 2-(2-methylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. The resulting compound is then treated with 2,2-dimethylpropanoyl chloride to form 2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide.
科学的研究の応用
Tianeptine has been studied for its potential therapeutic effects on depression, anxiety, and post-traumatic stress disorder (PTSD). Several studies have shown that 2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide can improve mood and reduce anxiety symptoms in individuals with depression and anxiety disorders. Additionally, this compound has been shown to improve cognitive function and memory in animal studies.
特性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-8-6-7-9-13(11)10-14(17)16-12(2)15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNIACOKKWIVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)
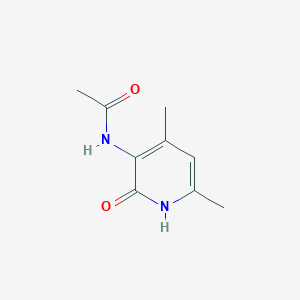
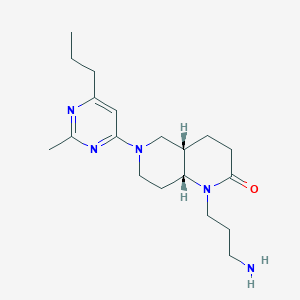
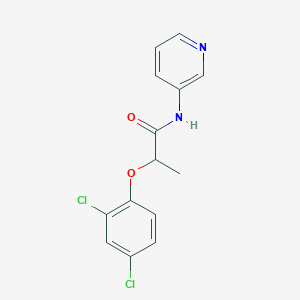
![N-[2-(4-fluorophenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5344335.png)
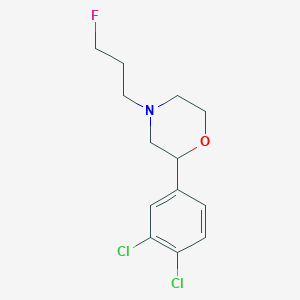
![4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5344357.png)
![3-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5344362.png)
![(2S*,4S*,5R*)-4-{[(2-carboxyethyl)amino]carbonyl}-2-ethyl-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5344371.png)
![6-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5344375.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344396.png)
![3-(5-methyl-2-thienyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5344403.png)
![methyl 2-{[2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5344410.png)